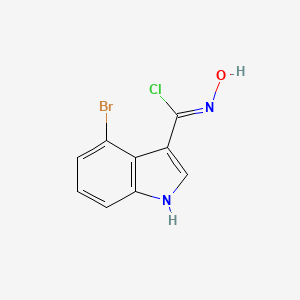
(3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential to inhibit various biological processes. This compound is a derivative of indole, a heterocyclic aromatic organic compound that is widely present in nature.
作用機序
The mechanism of action of (3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride involves the inhibition of the target enzyme's activity. For example, the inhibition of HDAC leads to the accumulation of acetylated histones, which can alter gene expression and affect various cellular processes. Similarly, the inhibition of PKC can affect cell signaling pathways, and the inhibition of PDE can increase the levels of cyclic nucleotides, which can affect cellular signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride depend on the specific enzyme that is inhibited. For example, the inhibition of HDAC can lead to cell cycle arrest and apoptosis in cancer cells, while the inhibition of PDE can lead to vasodilation and increased blood flow. The effects of this compound on different enzymes and cellular processes are still being studied, and further research is needed to fully understand its potential therapeutic applications.
実験室実験の利点と制限
One advantage of (3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride is its relatively simple synthesis method, which makes it readily available for use in lab experiments. Additionally, its potential as an inhibitor of various enzymes makes it a promising compound for drug development. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on (3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride. One potential direction is the development of more potent and selective inhibitors of specific enzymes. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound on different cellular processes.
合成法
The synthesis of (3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride involves the reaction of 4-bromoindole with hydroxylamine hydrochloride in the presence of a suitable solvent such as dichloromethane or chloroform. This reaction yields the intermediate product, (3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidamide, which is then treated with thionyl chloride to obtain the final product, (3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride.
科学的研究の応用
(3Z)-4-Bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride has been extensively studied for its potential as an inhibitor of various biological processes. It has been shown to inhibit the activity of several enzymes, including but not limited to, histone deacetylase (HDAC), protein kinase C (PKC), and phosphodiesterase (PDE). These enzymes are involved in various cellular processes, and their inhibition can have therapeutic implications in diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
(3Z)-4-bromo-N-hydroxy-1H-indole-3-carboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c10-6-2-1-3-7-8(6)5(4-12-7)9(11)13-14/h1-4,12,14H/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDYEJBFGJTNMP-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C(=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)/C(=N/O)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 136663884 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-2-[5-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride](/img/structure/B2617578.png)

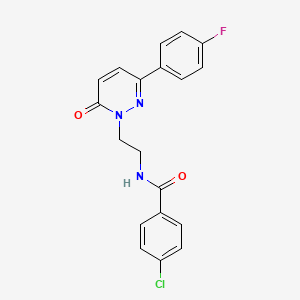
![9-(4-Butoxyphenyl)-3-((2,5-difluorobenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B2617582.png)
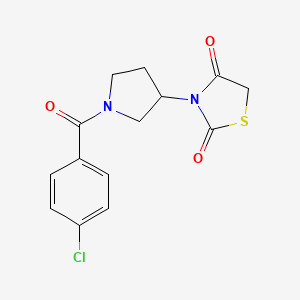

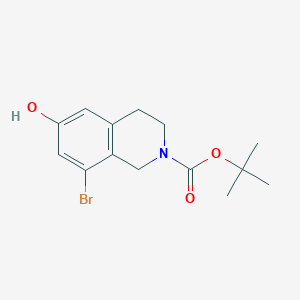
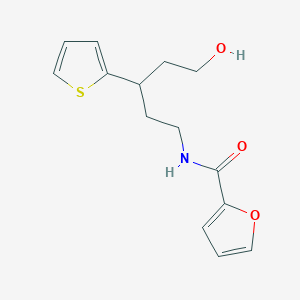
![7-Chloro-2-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2617588.png)
![N-(4-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2617590.png)
![Methyl 4-[(aminooxy)methyl]benzenecarboxylate hydrochloride](/img/structure/B2617593.png)
![2-[5-(acetylamino)-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617595.png)
